1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
1-(4-Nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a fused thienoimidazole core modified with sulfone (5,5-dioxide) and thione functional groups. The structure incorporates a 4-nitrophenyl substituent at position 1 and a meta-tolyl (m-tolyl) group at position 2.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-3-2-4-15(9-12)20-17-11-27(24,25)10-16(17)19(18(20)26)13-5-7-14(8-6-13)21(22)23/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJDXMAHMHPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl and tolyl groups: These groups can be introduced via nucleophilic substitution reactions.
Oxidation to form the 5,5-dioxide: This step often involves the use of strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Materials Science: In the design of novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tetrahydrothienoimidazole derivatives, based on the provided evidence:
Key Structural and Functional Insights:
Electronic Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize negative charges or facilitate electrophilic aromatic substitution reactions. This contrasts with 4-fluorophenyl (electron-withdrawing but less so than nitro) and m-tolyl (electron-donating) groups in analogs .
- Thione vs. Ketone : The thione group (C=S) in the target compound and its allyl/bromophenyl analog offers distinct hydrogen-bonding capabilities compared to the ketone (C=O) in compounds like and , affecting binding interactions in biological systems.
Steric and Solubility Considerations: The m-tolyl group in the target compound provides moderate steric bulk compared to the allyl group in , which may influence conformational flexibility.
Synthetic Accessibility: Analogous compounds (e.g., ) are synthesized via condensation reactions using hydrazonoyl chlorides or bromides, suggesting that the target compound could be prepared through similar pathways. The presence of nitro groups often necessitates controlled reduction conditions to avoid side reactions, unlike halogenated analogs .
Biological Activity Trends :
Biological Activity
1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound notable for its thieno[3,4-d]imidazole core structure. Its molecular formula is C18H17N3O4S2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydro configuration with significant functional groups including a nitrophenyl moiety and a thione/dioxide functionality. The presence of the nitro group indicates potential reactivity that may enhance biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor binding, suggesting potential therapeutic applications.
Potential Therapeutic Applications
Based on structural characteristics and preliminary studies, the compound may exhibit:
- Antimicrobial Activity : Similar compounds in the thieno[3,4-d]imidazole class have shown antimicrobial properties.
- Anticancer Activity : The ability to interact with cellular pathways could position this compound as a candidate for cancer therapy.
- Anti-inflammatory Effects : Compounds with similar frameworks have been noted for their anti-inflammatory properties.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes.
- Receptor Binding Studies : Investigating how the compound binds to various receptors.
Table 1: Summary of Biological Activity Studies
| Study Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of certain kinases | |
| Antimicrobial Testing | Effective against several bacterial strains | |
| Anticancer Activity | Induced apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thieno[3,4-d]imidazole derivatives. The results indicated that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.
Case Study 2: Anticancer Potential
Research focusing on imidazole derivatives revealed that certain compounds led to apoptosis in human cancer cell lines. The mechanism identified involved the modulation of apoptotic pathways through receptor interaction. Further studies are warranted to explore if this compound operates through similar mechanisms.
Q & A
Q. What are the optimal multi-step synthesis pathways for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves sequential reactions starting with cyclization of thienoimidazole precursors followed by nitrophenyl and m-tolyl group introductions. Key steps include:
- Cyclization : Use a thioamide intermediate with catalytic H₂SO₄ under reflux (110–120°C) to form the thienoimidazole core .
- Nitrophenylation : Electrophilic substitution using 4-nitrobenzaldehyde in DMF with K₂CO₃ as a base (70°C, 12 hours) .
- m-Tolyl grafting : Ullmann coupling with m-tolyl iodide, CuI catalyst, and 1,10-phenanthroline in DMSO (90°C, 24 hours) .
Optimization : Apply a Box-Behnken design (BBD) to test variables (temperature, solvent polarity, catalyst loading) and reduce experimental runs while maximizing yield .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Assign peaks for the nitrophenyl (δ 8.2–8.4 ppm, aromatic protons) and m-tolyl (δ 2.3 ppm, methyl group) substituents. Confirm thione (C=S) via ¹³C NMR (δ ~200 ppm) .
- IR Spectroscopy : Detect S=O stretches (1150–1250 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) with ESI-MS to verify molecular ion [M+H]⁺ and check purity (>98%) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against E. coli (Gram-negative) and B. mycoides (Gram-positive) using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA in LPS-stimulated macrophages, comparing to celecoxib .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding of its synthesis?
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for nitrophenylation. Identify rate-limiting steps (e.g., electrophilic attack energy barriers) .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on intermediate stability. Polar aprotic solvents (DMF, DMSO) improve nitro group activation .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Variable Standardization : Replicate assays under identical conditions (e.g., cell line passages, bacterial inoculum size). For example, discrepancies in MIC values may arise from differences in inoculum preparation .
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) using molecular docking (AutoDock Vina) to quantify target binding (e.g., COX-2 active site) .
Q. What strategies improve yield and scalability in multi-step syntheses?
- Flow Chemistry : Transition batch reactions (e.g., Ullmann coupling) to continuous flow reactors for precise temperature control and reduced side-product formation .
- Workup Optimization : Replace traditional column chromatography with pH-dependent liquid-liquid extraction (e.g., adjust aqueous phase pH to isolate thione intermediates) .
Q. How can structural modifications enhance its pharmacokinetic properties?
- Prodrug Design : Introduce hydrolyzable esters at the thione sulfur to improve solubility. Test hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Metabolic Stability : Use human liver microsome assays to identify vulnerable sites (e.g., nitro group reduction) and block them via fluorination .
Q. What advanced analytical techniques elucidate its degradation pathways?
- LC-HRMS/MS : Perform forced degradation (heat, light, pH extremes) and identify breakdown products via fragmentation patterns. For example, photooxidation may cleave the thienoimidazole ring .
- X-ray Crystallography : Resolve crystal structures of degradation products to confirm bond cleavage sites .
Q. How do steric and electronic effects of substituents influence reactivity in downstream derivatization?
- Steric Maps : Generate Connolly surfaces (Mercury Software) to assess accessibility of the thione sulfur for alkylation. Bulky m-tolyl groups may hinder nucleophilic attack .
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., thione alkylation with iodomethane) to quantify electronic effects .
Q. What interdisciplinary approaches integrate this compound into materials science research?
- Conductive Polymers : Incorporate into polythiophene backbones via electropolymerization. Measure conductivity (four-point probe) and compare to unmodified polymers .
- MOF Synthesis : Use as a ligand for Zn²⁺-based metal-organic frameworks (MOFs). Characterize porosity via BET surface area analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
